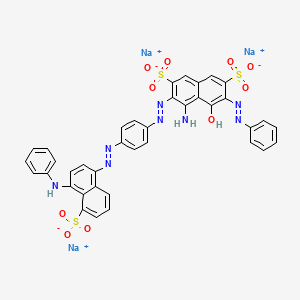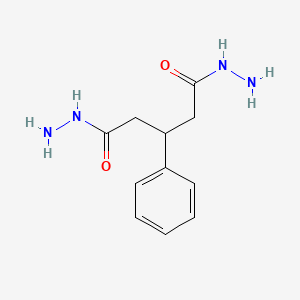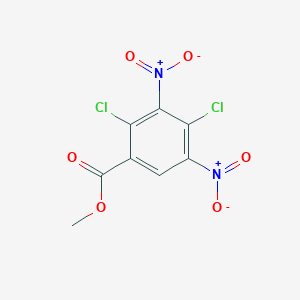
N,N'-(Iminobis(ethyleneiminoethylene))distearamide diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by its long-chain stearamide groups and the presence of acetate ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate typically involves the reaction of stearic acid with ethylenediamine and acetic acid. The process begins with the formation of N,N’-(Iminobis(ethyleneiminoethylene))distearamide through the reaction of stearic acid and ethylenediamine under controlled conditions. This intermediate product is then reacted with acetic acid to form the diacetate salt.
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate is carried out in large reactors where precise temperature and pressure conditions are maintained. The use of catalysts and solvents may be employed to enhance the reaction rate and yield. The final product is purified through crystallization or distillation processes to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated products.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted amides and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Wirkmechanismus
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways. The presence of long-chain stearamide groups allows for hydrophobic interactions, while the acetate ions contribute to ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(Iminobis(ethyleneiminoethylene))distearamide
- N,N’-(Iminobis(ethyleneiminoethylene))distearamide acetate
- N,N’-(Iminobis(ethyleneiminoethylene))distearamide hydrochloride
Uniqueness
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate is unique due to its specific combination of stearamide and acetate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly suitable for applications requiring both hydrophobic and ionic interactions.
Eigenschaften
CAS-Nummer |
68109-66-0 |
|---|---|
Molekularformel |
C48H99N5O6 |
Molekulargewicht |
842.3 g/mol |
IUPAC-Name |
acetic acid;N-[2-[2-[2-[2-(octadecanoylamino)ethylamino]ethylamino]ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C44H91N5O2.2C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*1-2(3)4/h45-47H,3-42H2,1-2H3,(H,48,50)(H,49,51);2*1H3,(H,3,4) |
InChI-Schlüssel |
ZJGFZWOSZHRHCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O.CC(=O)O |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


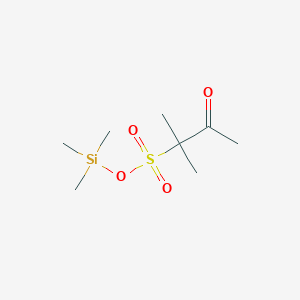
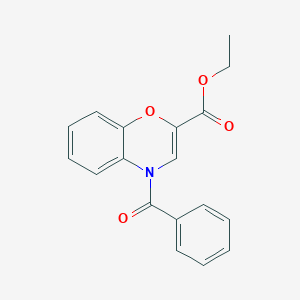
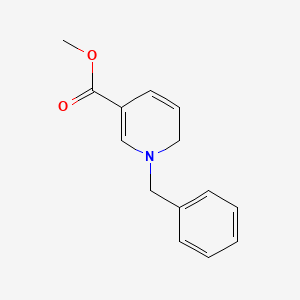
![2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)](/img/structure/B14463696.png)
![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
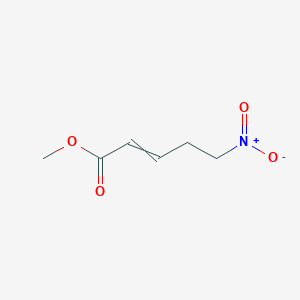
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)
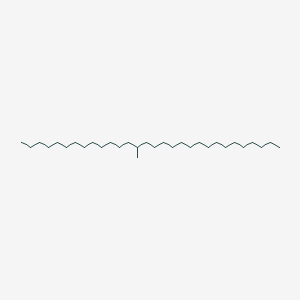
![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
